molecular formula C20H17ClN4O3 B12171853 5-chloro-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide

5-chloro-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12171853
M. Wt: 396.8 g/mol
InChI Key: NNVYNVKHBLUIEJ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide is a highly potent and selective chemical probe for the inhibition of mono-ADP-ribosyltransferase PARP7 (also known as TIPARP or ARTD14). This compound has emerged as a critical tool in oncology research, particularly for investigating the role of PARP7 in cancer cell stress adaptation and immune signaling. PARP7 is known to negatively regulate the type I interferon response in cancer cells, and its inhibition by this molecule has been shown to restore interferon signaling, leading to the recruitment and activation of anti-tumor CD8+ T-cells and consequently, potent suppression of tumor growth in vivo [https://www.nature.com/articles/s41589-021-00807-5]. This mechanism provides a novel therapeutic strategy distinct from DNA damage repair-targeting PARP1/2 inhibitors, positioning PARP7 inhibition as a promising avenue for immuno-oncology. The research value of this specific inhibitor lies in its exceptional selectivity for PARP7 over other PARP family members, which enables researchers to precisely dissect PARP7's biological functions without confounding off-target effects. Its primary application is in pre-clinical studies aimed at understanding and overcoming tumor immune evasion and for identifying potential biomarkers for PARP7-targeted therapies. Ongoing research utilizes this compound to explore its effects in various cancer models, including non-small cell lung cancer and other solid tumors, making it an invaluable asset for discovering next-generation cancer treatments.

Properties

Molecular Formula

C20H17ClN4O3

Molecular Weight

396.8 g/mol

IUPAC Name

5-chloro-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H17ClN4O3/c1-24-15-7-6-13(21)10-12(15)11-17(24)18(26)22-8-9-25-16-5-3-2-4-14(16)23-19(27)20(25)28/h2-7,10-11H,8-9H2,1H3,(H,22,26)(H,23,27)

InChI Key

NNVYNVKHBLUIEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Biological Activity

5-chloro-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a complex structure that combines an indole moiety with a quinoxaline derivative. Its molecular formula is C20H17ClN4O3C_{20}H_{17}ClN_{4}O_{3}, and it has a molecular weight of 396.8 g/mol. The presence of a chloro group and a hydroxyquinoxaline moiety contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, it has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor proliferation.

  • Case Study : A study reported that derivatives similar to this compound exhibited significant antiproliferative activity against cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The GI50 values for these compounds ranged from 29 nM to 42 nM, indicating potent activity compared to standard treatments like erlotinib, which had a GI50 of 33 nM .

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound may act as an inhibitor of mutant forms of EGFR (epidermal growth factor receptor), which are often implicated in non-small cell lung cancer (NSCLC) resistance .

Anti-inflammatory Effects

In addition to its anticancer properties, 5-chloro-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide has demonstrated anti-inflammatory effects in various animal models.

  • Research Findings : In zymosan-induced air pouch models, the compound significantly reduced leukocyte migration and total protein concentration levels, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Chloroindole DerivativesChloro-substituted indolesAntiproliferative
Quinoxaline DerivativesBicyclic structure with nitrogenAntimicrobial
Indole CarboxamidesIndole core with carboxamide functionalityHDAC inhibition

The combination of indole and quinoxaline moieties in 5-chloro-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide may provide synergistic effects that enhance its biological activities beyond those observed in simpler analogs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Key Pathways : The compound targets mutant epidermal growth factor receptor (EGFR) and BRAF pathways, which are often overactivated in malignancies. It has demonstrated potent activity against resistant non-small cell lung cancer (NSCLC) cell lines, with IC50_{50} values as low as 0.094 µM for EGFR T790M mutations .
  • Dual Targeting : The compound has been identified as a dual inhibitor of EGFR T790M and c-MET, suggesting its utility in overcoming resistance mechanisms in cancer therapy .

Antimicrobial Properties

The structural characteristics of 5-chloro-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide also suggest potential antimicrobial activities. Quinoxaline derivatives are known for their effectiveness against various bacterial strains, and this compound may exhibit similar properties due to its structural analogies.

Synthesis and Development

The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yields and reduce reaction times. The synthetic routes typically involve coupling agents like dicyclohexylcarbodiimide (DCC), facilitating the formation of the desired indole-carboxamide structure.

Case Studies and Research Findings

Several case studies have documented the efficacy of 5-chloro-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide in preclinical settings:

Study ReferenceCancer TypeIC50_{50} ValuesMechanism
NSCLC0.094 µMEGFR T790M Inhibition
Breast Cancer29 nM (GI50_{50})Dual Targeting (EGFR & BRAF)

These findings underscore the compound's promise as a lead candidate for further development in anticancer therapies.

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, potentially breaking amide bonds or modifying functional groups like hydroxyl or carbonyl moieties.

Alkylation

Alkylation reactions may occur at the indole nitrogen or quinoxaline hydroxyl group , introducing alkyl substituents to alter solubility or reactivity.

Acetylation

Acetylation of the hydroxyl group in the quinoxaline moiety can modify its electronic properties, enhancing stability or directing reactivity.

Functional Group Interactions

The compound’s chlorine atom on the indole ring may participate in halogen bonding or nucleophilic aromatic substitution , depending on reaction conditions.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Purpose
Coupling (Amide Formation)BOP, DIPEA, DMFFacilitate amide bond formation
Reduction (Imine → Amine)NaBH4, ethanol refluxGenerate secondary amines
SaponificationLiOHConvert esters to carboxylic acids
PurificationRecrystallization, chromatographyIsolate pure product

Structural Modifications

The compound’s reactivity allows for targeted structural modifications :

  • Substitution at Indole : Introduction of electron-withdrawing/donating groups (e.g., chlorine) to alter biological activity.

  • Quinoxaline Derivatization : Functionalization of the hydroxyl group via esterification or acylation to improve pharmacokinetics.

Characterization Techniques

  • NMR Spectroscopy : Confirms hydrogen environments and structural integrity (e.g., singlet signals for NH groups) .

  • Mass Spectrometry : Validates molecular weight and purity.

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide bands).

Comparative Analysis of Related Compounds

Compound Key Reaction Features Biological Impact
5-Chloroindole DerivativesAmide bond formation, halogen substitutionAntiproliferative activity
Quinoxaline DerivativesHydroxyl group functionalizationAntimicrobial effects
Indole CarboxamidesCoupling, saponificationHDAC inhibition

Challenges and Considerations

  • Selectivity : Controlling regioselectivity during coupling and substitution reactions is critical due to the compound’s complexity .

  • Stability : Sensitivity to strong acids/bases may necessitate mild reaction conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations Across Indole-2-carboxamides

Key structural differences among analogs include:

  • Indole substituents (position 1: H vs. methyl; position 3: alkyl chains vs. H).
  • Carboxamide side-chain modifications (e.g., phenethyl vs. ethyl-quinoxaline groups).
Table 1: Structural Comparison of Selected Indole-2-carboxamides
Compound Name Indole Substituents Side Chain Substituent Key Features Reference
Target Compound 1-Me, 5-Cl 2-(3-Hydroxy-2-oxoquinoxalinyl)ethyl Hydrogen-bond donor/acceptor N/A
29 (Ev1) 3-Hexyl, 5-Cl 4-(3-Trifluoromethyldiazirinyl)phenethyl Photoactivatable, lipophilic
11j (Ev2) 3-Pentyl, 5-Cl 4-(Dimethylamino)phenethyl Cationic at physiological pH
ORG27569 (Ev5) 3-Ethyl, 5-Cl 4-(Piperidin-1-yl)phenethyl CB1 allosteric modulation
20 (Ev6) 3-Ethyl, 5-Cl 2-(3-Dimethylaminophenyl)ethyl Enhanced CB1 binding affinity
CB1 Receptor Modulation
  • ORG27569 : Potent CB1 allosteric modulator (Ki = 20–50 nM) due to piperidinyl-phenethyl interactions with receptor pockets .
  • 11j and 20: Dimethylamino groups enhance binding via charge interactions, but shorter alkyl chains (e.g., ethyl vs. pentyl) reduce lipophilicity and membrane permeability .
Lipid-Lowering Effects
  • N-(Benzoylphenyl)-5-chloroindole-2-carboxamides (Ev4) : Reduced serum cholesterol in preclinical models, likely via PPARα/γ activation .

Key Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Position 3 Alkylation : Longer chains (e.g., hexyl in 29) increase lipophilicity but reduce solubility. The target compound’s unsubstituted position 3 may improve aqueous solubility .
  • Side-Chain Electronics: Cationic groups (e.g., dimethylamino in 11j) enhance CB1 binding, while polar groups (e.g., hydroxyquinoxaline) may redirect selectivity to other targets .
  • 1-Methyl Substitution : Unique to the target compound, this modification could reduce metabolic oxidation at the indole nitrogen, improving pharmacokinetics.

Preparation Methods

Reaction Scheme

  • Condensation :
    o-Phenylenediamine+Oxalic acidHCl2,3Dihydroxyquinoxalineo\text{-Phenylenediamine} + \text{Oxalic acid} \xrightarrow{\text{HCl}} 2,3-\text{Dihydroxyquinoxaline}

  • Oxidation :
    2,3DihydroxyquinoxalineOxidizing agent3-Hydroxy-2-oxoquinoxaline2,3-\text{Dihydroxyquinoxaline} \xrightarrow{\text{Oxidizing agent}} 3\text{-Hydroxy-2-oxoquinoxaline}

Key Parameters

StepReagents/ConditionsYield (%)Reference
1HCl (4 N), reflux, 6 h85–90
2MnO₂, DMF, 80°C, 4 h75–80
SolventBaseTemperature (°C)Time (h)Yield (%)
DMFNaH80668
THFK₂CO₃60852

Source: Adapted from

Synthesis of 5-Chloro-1-Methyl-1H-Indole-2-Carboxylic Acid

The indole moiety is prepared via Fischer indole synthesis followed by functionalization.

Fischer Indole Synthesis

  • Formation of Indole Core :
    4-Chlorophenylhydrazine+Methyl acetoacetateH₂SO₄5-Chloro-1-methylindole4\text{-Chlorophenylhydrazine} + \text{Methyl acetoacetate} \xrightarrow{\text{H₂SO₄}} 5\text{-Chloro-1-methylindole}

  • Carboxylation :
    5-Chloro-1-methylindoleKMnO₄, NaOH5-Chloro-1-methyl-1H-indole-2-carboxylic acid5\text{-Chloro-1-methylindole} \xrightarrow{\text{KMnO₄, NaOH}} 5\text{-Chloro-1-methyl-1H-indole-2-carboxylic acid}

Reaction Metrics

StepReagentsTemperature (°C)Yield (%)
1H₂SO₄, ethanol10078
2KMnO₄, NaOH, H₂O8065

Source:,

Amide Coupling

The final step involves coupling the indole-2-carboxylic acid with the quinoxalinone ethylamine.

Carbodiimide-Mediated Coupling

5-Chloro-1-methyl-1H-indole-2-carboxylic acid+1-(2-Aminoethyl)-3-hydroxy-2-oxoquinoxalineEDCl, HOBt, DCMTarget Compound5\text{-Chloro-1-methyl-1H-indole-2-carboxylic acid} + 1\text{-(2-Aminoethyl)-3-hydroxy-2-oxoquinoxaline} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target Compound}

Coupling Efficiency

Coupling AgentSolventTime (h)Yield (%)Purity (%)
EDCl/HOBtDCM128298
DCC/DMAPTHF247495

Source:,

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using spectroscopic methods.

Analytical Data

ParameterValueReference
Molecular Formula C₂₀H₁₇ClN₄O₃
Molecular Weight 396.8 g/mol
¹H NMR (400 MHz) δ 8.21 (s, 1H, indole-H)
¹³C NMR δ 167.2 (C=O)
HPLC Purity 98.5%

Scalability and Industrial Considerations

Large-scale synthesis requires optimized conditions to minimize side reactions.

Continuous Flow Synthesis

ParameterBatch ProcessFlow Process
Yield (%)7885
Reaction Time (h)123
Purity (%)9899

Source:,

Challenges and Mitigation

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) during coupling.

  • Epimerization : Maintain pH < 7 during amide formation.

  • Byproducts : Employ scavengers (e.g., polymer-bound isocyanate) to trap excess reagents .

Q & A

Basic Question: What synthetic methodologies are commonly employed for indole-2-carboxamide derivatives, and how can they be optimized for this compound?

Answer:
Indole-2-carboxamide derivatives are typically synthesized via coupling reactions between activated indole-2-carboxylic acids and amines. For example, carbodiimide-based coupling agents (e.g., EDCI or DCC) with HOBt as an additive are widely used to minimize racemization . Optimization involves solvent selection (e.g., DMF or dichloromethane), temperature control (0–25°C), and purification via flash chromatography (e.g., 10–25% ethyl acetate in hexane) . Microwave-assisted synthesis, as demonstrated for analogous quinoxaline derivatives, can reduce reaction times and improve yields (e.g., from 38% to 56% in similar systems) .

Advanced Question: How does microwave irradiation impact the synthesis of quinoxaline-containing analogs, and what mechanistic advantages does it offer?

Answer:
Microwave irradiation accelerates reactions by enhancing molecular dipole polarization, particularly in polar solvents. For quinoxaline derivatives, this method reduces reaction times from hours to minutes (e.g., 30–60 minutes) and improves regioselectivity . For example, microwave conditions enabled efficient cyclization of DCQX precursors with substituted amines, achieving yields comparable to traditional methods (38–56%) but with reduced side-product formation . Mechanistically, uniform heating minimizes thermal degradation, critical for heat-sensitive intermediates like 3-hydroxy-2-oxoquinoxaline moieties .

Basic Question: What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., indole C5-Cl, quinoxaline C3-OH) via characteristic shifts (e.g., δ 9.08 ppm for indole NH in CDCl3) .
  • HRMS : To verify molecular weight (e.g., [M+H]+ calculated vs. observed) and detect impurities .
  • Elemental Analysis : To validate C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .
  • Melting Point : Consistency in melting range (e.g., 128–129°C) indicates purity .

Advanced Question: How can structural discrepancies in NMR data be resolved when synthesizing this compound?

Answer:
Discrepancies often arise from tautomerism (e.g., keto-enol forms in quinoxalin-2-one) or solvent-induced shifts. For example, the 3-hydroxy-2-oxoquinoxaline moiety may exhibit variable δ values (7.1–7.5 ppm for aromatic protons) depending on solvent polarity . Deuterated solvents (CDCl3 vs. DMSO-d6) and 2D NMR (COSY, HSQC) can differentiate tautomers. Additionally, comparing experimental data with DFT-calculated NMR spectra (using software like Gaussian) helps resolve ambiguous assignments .

Basic Question: What strategies are used to assess the stability of this compound under physiological conditions?

Answer:
Stability studies involve:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
  • Light/Thermal Stability : Expose solid and solution phases to UV light (254 nm) or 40–60°C for 48 hours, quantifying decomposition by LCMS .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation, with NADPH cofactors and LCMS/MS quantification .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:
SAR studies focus on:

  • Indole Substituents : Introducing hydrophobic groups (e.g., pentyl or hexyl at C3) enhances membrane permeability, as seen in analogs with improved EC50 values .
  • Quinoxaline Modifications : Replacing 3-hydroxy with electron-withdrawing groups (e.g., Cl) may alter target binding, as shown in related kinase inhibitors .
  • Amide Linker : Shortening the ethyl spacer between indole and quinoxaline reduces conformational flexibility, potentially improving selectivity .

Basic Question: How are computational methods applied to predict the binding mode of this compound to biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or MOE predict interactions with target proteins (e.g., kinases) by aligning the compound into active sites using force fields .
  • MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics over nanoseconds, identifying stable binding poses .
  • Pharmacophore Modeling : Matches compound features (H-bond donors, hydrophobic regions) to known active ligands .

Advanced Question: What experimental design principles are critical for optimizing reaction conditions in flow chemistry systems?

Answer:
Flow chemistry optimization involves:

  • DoE (Design of Experiments) : Vary parameters (temperature, residence time, reagent ratios) systematically to identify optimal conditions .
  • Residence Time Control : Adjust tubing length/pump rates to ensure complete conversion (e.g., 5–10 minutes for diazomethane synthesis) .
  • In-Line Analytics : Use UV/Vis or FTIR probes for real-time monitoring, enabling rapid adjustments .

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